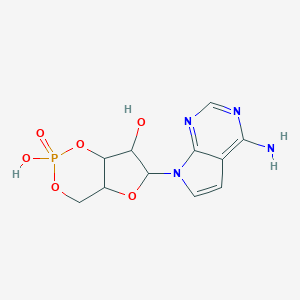
Tubercidin 3', 5'-cyclic phosphate sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is a biochemical compound known for its significant role in scientific research. It is a derivative of tubercidin, an antibiotic purine ribonucleoside that substitutes for adenosine in biological systems. This compound is particularly noted for its inhibitory effects on the metabolism of nucleic acids when incorporated into DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves the phosphorylation of tubercidin. The process typically requires the use of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine as starting materials. The reaction is catalyzed by specific enzymes such as TubE and TubD, which facilitate the construction of the deazapurine nucleoside scaffold and the subsequent phosphorylation .
Industrial Production Methods
Industrial production of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is generally achieved through microbial fermentation using Streptomyces tubercidicus. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Substitution: Tubercidin can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as NADPH, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of tubercidin, such as 7-deazapurine nucleosides and their phosphorylated forms. These products retain the biological activity of the parent compound and are often used in further research .
Aplicaciones Científicas De Investigación
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleic acid metabolism and the effects of nucleoside analogs on biochemical pathways.
Biology: The compound is employed in cellular studies to investigate the mechanisms of nucleic acid synthesis and degradation.
Mecanismo De Acción
The mechanism of action of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves its incorporation into DNA and RNA, where it substitutes for adenosine. This incorporation disrupts the normal metabolism of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Toyocamycin: Another nucleoside analog with similar inhibitory effects on nucleic acid metabolism.
Sangivamycin: Known for its potent cytotoxic properties and structural similarity to tubercidin.
Formycin: An analog of inosine with unique C-C linkage of the base to the sugar.
Uniqueness
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is unique due to its specific structure, which includes a 7-deazapurine core linked to a ribose moiety by an N-glycosidic bond. This structure confers distinct biological activities, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
16719-36-1 |
|---|---|
Fórmula molecular |
C11H13N4O6P |
Peso molecular |
328.22 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |
Clave InChI |
LCYHXWIEMRESTK-KCGFPETGSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
Sinónimos |
tubercidin 3',5'-cyclic phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















